molecular formula C9H6ClFO B183935 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 174603-49-7

6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No. B183935
CAS RN: 174603-49-7
M. Wt: 184.59 g/mol
InChI Key: JVRRTZQZQGXYPJ-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6ClFO . It is a derivative of 1H-Inden-1-one, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentene .


Synthesis Analysis

The synthesis of indanone derivatives, such as 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one, involves various methods. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives . Other methods include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .

Scientific Research Applications

Pharmacological Profile

  • G Protein-Coupled Receptor 119 Agonist : 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one has been identified as a potent drug-like G protein-coupled receptor 119 (GPR119) agonist. This compound is valuable for exploring the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).

Synthesis and Chemical Properties

  • Synthesis of Antibacterial Agents : The compound is involved in the synthesis of various antibacterial agents, particularly 1,4-dihydro-4-oxopyridinecarboxylic acids, which have shown significant in vitro antibacterial activity (Matsumoto et al., 1984).
  • Intermediate for Anticancer Drugs : It serves as an important intermediate in the synthesis of biologically active anticancer drugs, demonstrating its versatility in drug development (Jianqing Zhang et al., 2019).
  • Preparation and Reactivity of Diazaboroles : Its derivatives, such as differently substituted diazaboroles, have been prepared and studied for their reactivity, contributing to the understanding of boron chemistry (Weber et al., 1998).

Biological and Medicinal Research

  • Non-linear Optical Applications : The compound has potential applications in non-linear optics. Its hyper-conjugative interactions and charge delocalization have been analyzed, providing insights into its stability and reactivity (Murthy et al., 2017).
  • Organic Solar Cells : It has been used in the synthesis of organic solar cells. The fluorinated derivatives of this compound have shown promising opto-electronic properties, contributing to advancements in renewable energy technologies (Yousaf et al., 2021).

Chemical Structure and Analysis

  • Crystal Structure Analysis : The compound's crystal structure has been analyzed, contributing to the understanding of molecular conformation and its influence on chemical reactivity (Naveen et al., 2006).

Safety and Hazards

The safety data sheet for 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

6-chloro-4-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRRTZQZQGXYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256756
Record name 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one

CAS RN

174603-49-7
Record name 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174603-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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